tert-Butyl methyl(3-oxobutyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of Tert Butyl Methyl 3 Oxobutyl Carbamate
Transformations of the Ketone Functionality
The ketone group in tert-Butyl methyl(3-oxobutyl)carbamate is a key site for synthetic modification, allowing for the introduction of new stereocenters and the construction of more complex molecular architectures.
The reduction of the prochiral ketone to a secondary alcohol is a fundamental transformation. This reaction creates a new chiral center, and the stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions. The resulting 1,3-amino alcohol is a valuable synthon in organic synthesis. researchgate.net
For β-amino ketones, the stereoselectivity of the reduction is often governed by two competing models: the Felkin-Anh model and the Cram chelate model. uwindsor.cauvic.ca
Felkin-Anh Control: This model predicts the stereochemical outcome based on steric hindrance. The largest group on the adjacent carbon orients itself anti-periplanar to the incoming nucleophile (hydride), leading to the formation of the anti-diastereomer. Reagents like NB-Enantride (a bulky borohydride) typically favor this pathway. nih.gov
Chelation Control: If a substituent on the adjacent carbon (in this case, the N-Boc-methylamino group) can coordinate with a metal ion from the reducing agent (e.g., from LiAlH₄), a rigid cyclic intermediate is formed. The hydride is then delivered to the less hindered face of the chelated ketone, typically leading to the syn-diastereomer. researchgate.netlibretexts.org
Studies on the reduction of N-Boc protected β-amino ketones have shown that reagents like sodium borohydride (B1222165) (NaBH₄) and samarium(II) iodide (SmI₂) can provide the syn-amino alcohol with moderate to good diastereoselectivity, suggesting a chelation-controlled pathway is operative. nih.gov The Boc group's carbonyl oxygen can participate in forming a chelate with the metal ion, directing the hydride attack.
The following table presents research findings on the reduction of N-acyl β-amino ketones, which are structurally analogous to the title compound.
| Substrate (N-Acyl Group) | Reducing Agent | Conditions | Product Ratio (syn:anti) | Yield (%) | Ref. |
| N-Boc | SmI₂, MeOH | THF, 0 °C, 4 h | 81:19 | quantitative | nih.gov |
| N-TFA | SmI₂, MeOH | THF, 0 °C, 4.75 h | 90:10 | 86 | nih.gov |
| N-Cbz | SmI₂, MeOH | THF, 0 °C, 7 h | 84:16 | 84 | nih.gov |
| N-Boc δ-amino γ-keto ester | LiAlH(O-t-Bu)₃ | EtOH, -78 °C | >5:95 (anti:syn) | 80 | nih.gov |
| N-Boc δ-amino γ-keto ester | NB-Enantride | THF, -78 °C | >95:5 (anti:syn) | 98 | nih.gov |
Oxidation Reactions
The presence of a methyl ketone functional group makes this portion of the molecule susceptible to specific oxidation reactions, while the N-Boc group is generally stable towards many oxidizing agents. researchgate.net
A primary example of such a reaction is the haloform reaction . When treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base like sodium hydroxide (B78521), the methyl group adjacent to the ketone carbonyl is sequentially halogenated. masterorganicchemistry.com This is facilitated by the increased acidity of the α-protons. The resulting trihalomethyl ketone intermediate is then cleaved by nucleophilic attack of a hydroxide ion at the carbonyl carbon. masterorganicchemistry.com This final step results in the formation of a carboxylate and a haloform (chloroform, bromoform, or iodoform). This reaction effectively oxidizes the methyl ketone to a carboxylic acid. masterorganicchemistry.com
Another potential site for oxidation is the N-methyl group. While the N-benzyl group is more commonly cleaved by oxidation, specific reagents have been developed for the oxidative demethylation of N-methyl amines. For instance, N-iodosuccinimide (NIS) has been used to selectively cleave N-methyl bonds in the presence of N-arylmethyl groups. sci-hub.se However, the ketone functionality in this compound represents a more typical site for oxidative transformations under common laboratory conditions.
| Reaction Type | Reagents | Reactive Site | Expected Product Type |
|---|---|---|---|
| Haloform Reaction | I₂ / NaOH | Methyl Ketone | Carboxylate and Iodoform |
| Oxidative N-demethylation | N-Iodosuccinimide (NIS) | N-Methyl Group | N-H Carbamate (B1207046) |
Nucleophilic Addition Reactions to the Carbonyl
The carbonyl carbon of the ketone in this compound is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of ketone chemistry and allows for the formation of a wide variety of products. The N-Boc group is stable towards most nucleophiles, allowing for selective reactions at the ketone. researchgate.netorganic-chemistry.org
Common nucleophilic additions include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of a tertiary alcohol after an aqueous workup.
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid yields a cyanohydrin.
Acetal Formation: In the presence of an acid catalyst, the ketone reacts with alcohols to form acetals, which can serve as a protecting group for the carbonyl.
These reactions proceed via the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the final product. The Mannich reaction, a three-component reaction between an aldehyde, a primary or secondary amine, and a ketone, is another relevant transformation for β-amino ketones. organic-chemistry.org
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydride (H⁻) | NaBH₄ | Secondary Alcohol |
| Carbanion (R⁻) | CH₃MgBr | Tertiary Alcohol |
| Cyanide (CN⁻) | KCN / H⁺ | Cyanohydrin |
| Alcohol (R-OH) | Ethanol / H⁺ | Acetal |
Substitution Reactions on the Butyl Chain
Substitution reactions on the butyl chain of this compound are most likely to occur at the α-carbons (C2 and C4) adjacent to the carbonyl group, due to the ability of the ketone to form an enol or enolate intermediate. The protons on these carbons are significantly more acidic than other protons on the chain.
Under basic conditions, a proton can be removed from either the C2 or C4 position to form an enolate. The resulting nucleophilic enolate can then react with various electrophiles in an α-substitution reaction. For example, reaction with an alkyl halide can lead to α-alkylation.
Under acidic conditions, the ketone can tautomerize to its enol form. This enol can then react with electrophiles. A common example is acid-catalyzed α-halogenation.
The initial steps of the haloform reaction, as described in section 3.2.2, are a prime example of substitution on the butyl chain, where the protons of the C4 methyl group are sequentially replaced by halogen atoms. masterorganicchemistry.com
Stability and Degradation Pathways
The stability of this compound is largely determined by the robustness of the tert-butoxycarbonyl (Boc) protecting group, which exhibits distinct behavior under hydrolytic and thermolytic conditions.
Thermolytic Decomposition Studies
The thermal decomposition of carbamates can proceed through several pathways. For tert-butyl carbamates, thermolysis typically leads to the elimination of the elements of carbamic acid. researchgate.net Upon heating, the molecule can undergo a unimolecular elimination reaction, likely proceeding through a cyclic transition state, to yield the free secondary amine, carbon dioxide, and isobutene. researchgate.net
Recent studies have demonstrated that the thermal deprotection of N-Boc groups can be achieved efficiently in the absence of an acid catalyst, often in continuous flow systems at elevated temperatures. acs.org The required temperature can vary depending on the solvent and the structure of the amine. For example, temperatures ranging from 150 °C to 240 °C have been shown to be effective for deprotecting various N-Boc amines. acs.org This method avoids the use of strong acids, which can be beneficial for substrates containing acid-sensitive functional groups. Another decomposition pathway for some carbamates involves cleavage to an isocyanate and an alcohol, though this is more common for carbamates derived from less sterically hindered alcohols. researchgate.netmdpi.com
| Decomposition Type | Conditions | Typical Products for a tert-Butyl Carbamate |
|---|---|---|
| Thermolysis (Elimination) | Heating (~150-250 °C) | Secondary Amine + Carbon Dioxide + Isobutene |
| Acidolysis | Strong Acid (e.g., TFA, HCl) | Secondary Amine + Carbon Dioxide + tert-Butyl Cation Products |
Role As a Versatile Synthetic Building Block in Advanced Organic Chemistry
Precursor in Heterocycle Synthesis
The unique arrangement of functional groups in tert-butyl methyl(3-oxobutyl)carbamate makes it an ideal starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen.
The presence of both a ketone and a protected amine within the same four-carbon chain facilitates intramolecular cyclization reactions to form five- and six-membered nitrogen-containing rings. Following the deprotection of the Boc group, the liberated amine can react with the ketone moiety through various chemical pathways. For instance, reductive amination can lead to the formation of substituted piperidines, which are common structural motifs in many pharmaceuticals. The ketone can also be transformed into other functional groups, such as an alkene or an epoxide, to enable different modes of cyclization, thereby expanding the range of accessible heterocyclic systems.
The development of sulfamate-tethered aza-Michael cyclizations showcases a powerful method for constructing new carbon-nitrogen bonds, which is relevant to the cyclization potential of carbamate-containing molecules. researchgate.net Such intramolecular reactions are efficient for creating pyrrolidine (B122466) and piperidine (B6355638) rings. researchgate.net While not directly involving this compound, the principles of using a tethered nitrogen nucleophile to cyclize onto an electrophilic carbon center are directly applicable.
| Reaction Type | Product Scaffold | Reagents/Conditions | Ref. |
| Reductive Amination | Piperidine | 1. Acid (Boc deprotection) 2. Reducing agent (e.g., NaBH₃CN) | N/A |
| Aza-Michael Addition | Pyrrolidine/Piperidine | Base-catalyzed intramolecular cyclization | researchgate.net |
| Epoxide Ring Opening | Oxazolidinone | Cascade reaction with epoxide formation and intramolecular attack | nih.gov |
Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which serve as important intermediates in organic synthesis and are present in various bioactive molecules. nih.gov The 1,3-dipolar cycloaddition reaction between a nitrone and an alkene is a primary method for constructing the isoxazolidine (B1194047) ring. nih.gov While this compound itself is not an alkene, its ketone functionality can be readily converted into one, for example, through a Wittig reaction. The resulting N-Boc protected amino alkene can then participate in cycloaddition reactions.
More directly, related structures are used to build complex fused heterocyclic systems. For example, a metal-free approach using tert-butyl nitrite (B80452) (TBN) allows for the synthesis of isoxazoline-fused benzo oxacyclic ketones from alkenyl-substituted aryl methyl ketones. nih.gov This process involves the simultaneous formation of an isoxazoline (B3343090) ring and a larger oxygen-containing ring, creating polycyclic architectures. nih.gov This demonstrates the utility of the ketone and a tethered reactive group in constructing complex heterocyclic systems like isoxazolidines and their derivatives. nih.gov
| Precursor Type | Reaction | Heterocyclic Product | Key Features | Ref. |
| Alkenyl-substituted aryl methyl ketones | Radical nitrile oxidation/intramolecular cycloaddition | Isoxazoline-fused benzo oxacyclic ketones | Metal-free, simultaneous formation of two rings | nih.gov |
| C,N-diarylnitrones and acryloylpyrazole | 1,3-dipolar cycloaddition | 4-functionalized isoxazolidines | 100% regioselectivity, high yield | nih.gov |
Intermediate in Complex Molecule Construction
Beyond simple heterocycles, the compound serves as a key intermediate in the assembly of more intricate and biologically relevant molecules.
The ability to form fused ring systems is a hallmark of a versatile synthetic building block. As mentioned, the intramolecular cycloaddition of derivatives of this compound can lead to polycyclic structures containing isoxazoline and benzo oxacyclic ketone motifs. nih.gov The synthesis of such multiring systems is crucial in natural product synthesis and medicinal chemistry, where molecular rigidity and three-dimensional complexity often correlate with biological activity. The carbamate (B1207046) portion of the molecule can be used to introduce further complexity or act as a handle for attachment to other molecular fragments.
The carbamate functional group is a cornerstone of modern peptide chemistry, most notably as the Boc protecting group for amines. acs.org Carbamates are structurally related to amides but exhibit enhanced chemical and proteolytic stability, making them excellent surrogates for peptide bonds in the design of peptidomimetics. acs.orgnih.gov These attributes have been widely exploited in drug design to improve the pharmacokinetic properties of peptide-based drugs. nih.gov
This compound is a precursor for creating non-standard amino acid analogues. The ketone can be subjected to various transformations, such as asymmetric amination, to install a new chiral center, leading to the synthesis of β- or γ-amino acids. These unnatural amino acids can then be incorporated into peptide chains to create peptidomimetics with constrained conformations or altered biological activities. For instance, derivatives of tert-butyl carbamate are used to synthesize compounds like Lacosamide, an anticonvulsant drug, highlighting its role in creating functionalized amino acid derivatives. google.com
Applications in Prodrug Design and Linker Chemistry (Chemical Aspects)
The chemical properties of the carbamate and ketone groups also lend themselves to applications in drug delivery systems and bioconjugation.
The carbamate linkage is frequently used in prodrug design. nih.gov A biologically active molecule containing a primary or secondary amine can be temporarily masked as a carbamate, such as a tert-butyl carbamate. This can improve the molecule's stability, solubility, or ability to cross cell membranes. acs.org Once inside the body, the carbamate can be cleaved, often enzymatically, to release the active drug. The stability of the carbamate can be tuned by modifying its structure, allowing for controlled release. nih.gov
The bifunctional nature of this compound makes it a candidate for use as a chemical linker. The ketone can be reacted with a hydrazine (B178648) or hydroxylamine-containing molecule to form a stable hydrazone or oxime linkage, respectively. The Boc-protected amine, after deprotection, can be acylated or alkylated to attach a second molecule. This allows the compound to bridge two different molecular entities, a strategy commonly used in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where a linker connects a targeting moiety to a payload or a protein-degrading enzyme recruiter. For example, tert-butyl (6-aminohexyl)carbamate is used as a framework to prepare unsymmetrical diureas, demonstrating the utility of mono-Boc-protected diamines as linkers. mdpi.com
Utility in Materials Science and Polymer Chemistry (Synthetic Aspects)
While direct, extensive research on the applications of this compound in materials science and polymer chemistry is not widely documented, its molecular structure offers significant potential as a versatile synthetic building block. The compound's utility stems from its two key functional groups: a ketone and a tert-butyloxycarbonyl (Boc)-protected secondary amine. These features allow it to be a precursor for functionalized monomers or a component in the synthesis of specialized polymers.
The presence of the Boc protecting group is crucial. The Boc group is known for its stability under various conditions, including those involving nucleophiles and bases, yet it can be readily removed under acidic conditions. This characteristic makes it an excellent temporary protecting group in multi-step polymer synthesis.
Potential as a Precursor to Functional Polymers
The primary utility of this compound in polymer chemistry would be as a precursor to polymers with pendant functional groups. The general strategy would involve incorporating this molecule into a polymer backbone and then deprotecting the amine or modifying the ketone to impart desired properties to the final material.
After the polymerization process, the Boc group can be cleaved using mild acidic conditions to expose the secondary amine. This newly available amine can then serve as a reactive site for various post-polymerization modifications, including:
Cross-linking: The secondary amine can react with cross-linking agents to form a three-dimensional polymer network, enhancing the material's mechanical strength and thermal stability.
Grafting: Other polymer chains can be grafted onto the backbone at the amine sites, leading to the formation of graft copolymers with tailored properties.
Functionalization: The amine can be reacted with a wide range of molecules to introduce specific functionalities, such as biocompatibility, hydrophilicity, or specific binding sites.
Role of the Ketone Group for Polymer Modification
The ketone carbonyl group within this compound is another valuable site for chemical modification. Keto-functionalized polymers are recognized as versatile platforms for creating complex macromolecular structures. The ketone group can undergo a variety of conjugation reactions, most notably the formation of stable oxime or hydrazone linkages upon reaction with aminooxy or hydrazide compounds, respectively. This type of "click chemistry" is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive polymer structures.
The table below summarizes potential post-polymerization modification reactions involving the ketone group.
| Reagent Containing | Functional Group | Resulting Linkage |
| Hydroxylamine | Aminooxy | Oxime |
| Hydrazine | Hydrazide | Hydrazone |
| Primary Amine | Amine | Imine (Schiff base) |
These reactions allow for the attachment of a wide array of moieties, including bioactive molecules, fluorescent tags, or solubility-enhancing groups, to a polymer chain derived from a monomer incorporating this compound.
Hypothetical Monomer Synthesis and Polymerization
To be used in polymer synthesis, this compound would first need to be converted into a polymerizable monomer. This could be achieved by introducing a group such as a vinyl, acrylate, or methacrylate (B99206) moiety to its structure. For example, a reaction could be designed to attach a methacrylate group, resulting in a novel monomer that could be copolymerized with other standard monomers like methyl methacrylate.
Copolymers of N(-1,1-dimethyl-3-oxobutyl)acrylamide (DOBA) and Methyl methacrylate (MMA) have been synthesized and studied. researchgate.net While DOBA is structurally different from a monomer derived from this compound, the research demonstrates the principle of incorporating a ketone-bearing acrylamide (B121943) into a polymer chain. The resulting copolymers exhibited properties that were dependent on the ratio of the constituent monomers. researchgate.net For instance, the water uptake of the copolymers decreased with an increasing content of the more hydrophobic methyl methacrylate. researchgate.net This illustrates how a ketone-containing monomer can be used to tune the properties of the final polymer material.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For tert-butyl methyl(3-oxobutyl)carbamate, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments provides an unambiguous assignment of its structure.
While specific experimental spectra for this compound are not widely available in the public domain, data from structurally analogous compounds, such as tert-butyl benzyloxy(3-oxobutyl)carbamate, allows for a reliable prediction of the expected chemical shifts and coupling patterns. The primary difference lies in the substitution on the carbamate (B1207046) nitrogen, where a methyl group replaces a benzyloxy group, leading to predictable changes in the electronic environment and, consequently, the NMR spectra.
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
The key proton environments are:
tert-Butyl group: A characteristic singlet peak integrating to nine protons.
N-Methyl group: A singlet integrating to three protons.
Methylene (B1212753) group adjacent to the nitrogen (C4-H₂): A triplet.
Methylene group adjacent to the carbonyl (C2-H₂): A triplet.
Methyl ketone group (C1-H₃): A singlet.
The expected ¹H NMR data, extrapolated from known chemical shift ranges and data from similar structures, are summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| C(CH₃)₃ | ~1.45 | Singlet | 9H |
| N-CH₃ | ~2.90 | Singlet | 3H |
| N-CH₂- | ~3.40 | Triplet | 2H |
| -CH₂-C=O | ~2.75 | Triplet | 2H |
| O=C-CH₃ | ~2.15 | Singlet | 3H |
Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, eight distinct carbon signals are expected.
The predicted chemical shifts for each carbon atom are as follows:
Carbonyl carbon (ketone): The most downfield signal, typically found above 200 ppm.
Carbonyl carbon (carbamate): Found in the range of 155-160 ppm.
Quaternary carbon of the tert-butyl group: Typically observed around 80 ppm.
Methyl carbons of the tert-butyl group: A single signal around 28 ppm.
Methylene carbons: Signals for the two methylene groups will be in the aliphatic region, with the carbon adjacent to the nitrogen being more deshielded.
N-Methyl carbon: A signal in the aliphatic region.
Methyl ketone carbon: A signal in the aliphatic region.
The table below outlines the predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~207 |
| C=O (Carbamate) | ~156 |
| C (CH₃)₃ | ~80 |
| C(C H₃)₃ | ~28 |
| N-C H₂- | ~45 |
| -C H₂-C=O | ~38 |
| N-C H₃ | ~35 |
| O=C-C H₃ | ~30 |
Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.
To confirm the structural assignments made from ¹H and ¹³C NMR, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the correlation between protons that are coupled to each other, primarily the geminal and vicinal couplings. For this compound, a key correlation would be observed between the two methylene groups (-CH₂-CH₂-), confirming their connectivity.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals. For instance, the proton signal around 3.40 ppm would correlate with the carbon signal around 45 ppm, confirming the N-CH₂ assignment.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include:
The protons of the tert-butyl group to the quaternary carbon and the carbamate carbonyl carbon.
The N-methyl protons to the adjacent methylene carbon and the carbamate carbonyl carbon.
The methylene protons to the neighboring carbons, confirming the butanone chain structure.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to be detected as a protonated molecule [M+H]⁺ or as adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺.
Given the molecular weight of 201.26 g/mol , the expected m/z values would be:
[M+H]⁺: 202.27
[M+Na]⁺: 224.25
[M+K]⁺: 240.22
A characteristic fragmentation pattern for tert-butoxycarbonyl (Boc) protected amines under ESI-MS involves the loss of isobutylene (B52900) (C₄H₈, 56.11 g/mol ) and subsequently carbon dioxide (CO₂, 44.01 g/mol ). This results in significant fragment ions that are indicative of the Boc group.
| Precursor Ion | Fragmentation Pathway | Fragment Ion (m/z) |
| [M+H]⁺ | Loss of isobutylene (-C₄H₈) | 146.16 |
| [M+H]⁺ | Loss of isobutylene and CO₂ (-C₄H₈, -CO₂) | 102.15 |
APCI-MS is another soft ionization technique that is suitable for a wide range of compounds, including those of medium polarity. Similar to ESI-MS, APCI would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 202.27. The fragmentation patterns observed in APCI-MS are often similar to those seen in ESI-MS, particularly the characteristic losses associated with the tert-butyl carbamate group. Therefore, the fragmentation analysis would likely corroborate the findings from ESI-MS, providing further confidence in the structural assignment.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ or another suitable adduct is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns that provide definitive structural information.
While specific experimental fragmentation data for this compound is not widely available in public literature, the expected fragmentation pathways can be predicted based on its structure. Key fragmentation would likely involve the loss of the tert-butyl group, cleavage of the carbamate linkage, and fragmentation of the oxobutyl chain. A detailed analysis of the resulting product ions allows for unambiguous confirmation of the compound's molecular structure.
Table 1: Predicted MS/MS Fragmentation for this compound (Note: This table is based on theoretical fragmentation patterns in the absence of specific published data.)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Fragment |
|---|---|---|---|
| 202.27 [M+H]⁺ | 146.10 | C₄H₈ (56.17) | Loss of isobutylene from the tert-butyl group |
| 202.27 [M+H]⁺ | 102.09 | C₅H₈O₂ (100.18) | Loss of tert-butoxycarbonyl group |
| 202.27 [M+H]⁺ | 86.06 | C₅H₉NO₂ (116.21) | Cleavage yielding the protonated N-methyl-3-oxobutanamine fragment |
| 202.27 [M+H]⁺ | 57.07 | C₇H₁₀NO₃ (145.20) | Formation of the tert-butyl cation |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for accurately determining its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the primary methods used for these purposes.
HPLC is a cornerstone technique for the purification and purity assessment of non-volatile compounds like this compound, offering high resolution and sensitivity.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing carbamates. In this method, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. For this compound, typical mobile phases consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.
Table 2: Illustrative Reverse-Phase HPLC Parameters (Note: These are representative conditions and may require optimization.)
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
If this compound is synthesized as a single enantiomer or if enantiomeric separation is required, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly employed for the separation of carbamates. The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis and is calculated from the relative peak areas of the two enantiomers.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized, typically using UV light or a chemical stain. The relative positions of the spots (Rf values) provide information about the components of the reaction mixture.
High-Performance Liquid Chromatography (HPLC)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong absorption band for the ketone carbonyl (C=O) stretch and another for the carbamate carbonyl (N-C=O) stretch are key diagnostic peaks.
Table 3: Characteristic Infrared Absorption Frequencies for this compound (Note: Wavenumbers are approximate.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850-2960 |
| C=O (ketone) | Stretching | 1705-1725 |
| C=O (carbamate) | Stretching | 1680-1700 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1250-1300 |
Derivatization Strategies for Enhanced Analytical Detection
For the successful analysis of this compound, particularly by gas chromatography (GC), derivatization is a critical step. This process involves chemically modifying the analyte to improve its analytical properties. The primary goals of derivatization are to increase the compound's volatility and thermal stability, which are essential for GC analysis, and to enhance the detector response for improved sensitivity and selectivity. The presence of two key functional groups in this compound—a ketone (carbonyl group) and a carbamate (with an active hydrogen on the nitrogen)—offers specific sites for targeted derivatization reactions.
Derivatization of the Ketone Functional Group
The carbonyl group of the ketone is a primary target for derivatization to prevent issues such as tautomerization into its enol form, which can lead to peak broadening and the appearance of multiple peaks in a chromatogram.
Methoximation: This is a widely used technique for derivatizing aldehydes and ketones. youtube.comnih.gov The reaction with a reagent like methoxyamine hydrochloride (MeOx) converts the ketone into a methoxime derivative. youtube.comnih.gov This process "locks" the carbonyl group, preventing enolization and stabilizing the molecule for GC analysis. youtube.com The resulting derivative is more stable and provides sharper, more symmetrical chromatographic peaks. nih.gov
Pentafluorobenzyl Oxime (PFBOA/PFBHA) Formation: For analyses requiring very high sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), also known as PFBOA, is an effective strategy. sigmaaldrich.comnih.gov This reagent reacts with the ketone to form a pentafluorobenzyl oxime. The resulting derivative incorporates a polyfluorinated moiety, which is strongly electron-capturing. sigmaaldrich.com This makes the derivative highly suitable for analysis by GC coupled with an Electron Capture Detector (GC-ECD) or by Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS), techniques known for their exceptional sensitivity towards electrophilic compounds. nih.gov
| Strategy | Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement |
|---|---|---|---|---|
| Methoximation | Methoxyamine hydrochloride (MeOx) | Ketone (Carbonyl) | Methoxime | Increases stability, prevents tautomerization, improves peak shape for GC-MS. youtube.comnih.gov |
| PFBHA Derivatization | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | Ketone (Carbonyl) | Pentafluorobenzyl oxime | Introduces an electron-capturing group, significantly enhancing sensitivity for GC-ECD and GC-NCI-MS. sigmaaldrich.comnih.gov |
Derivatization of the Carbamate Functional Group
The N-H proton on the carbamate group is an "active hydrogen" and can be targeted for derivatization, primarily to increase volatility and reduce polarity.
Silylation: This is one of the most common derivatization techniques in GC analysis. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. youtube.comresearch-solution.com TBDMS derivatives are notably more stable towards hydrolysis than their TMS counterparts, offering advantages during sample preparation and analysis. research-solution.com This modification significantly increases the volatility of the carbamate, making it amenable to GC separation without thermal degradation. youtube.com
Acylation: This strategy involves introducing an acyl group. For carbamates, especially in pesticide analysis, reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are used. researchgate.netnih.gov The reaction replaces the hydrogen on the nitrogen with a heptafluorobutyryl group. Similar to PFBHA derivatization, this introduces multiple fluorine atoms into the molecule, drastically increasing its response on an electron capture detector. researchgate.net
| Strategy | Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement |
|---|---|---|---|---|
| Silylation (TMS) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carbamate (N-H) | N-trimethylsilyl carbamate | Increases volatility and thermal stability for GC-MS. youtube.com |
| Silylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carbamate (N-H) | N-tert-butyldimethylsilyl carbamate | Increases volatility and provides higher hydrolytic stability compared to TMS derivatives. research-solution.com |
| Acylation | Heptafluorobutyric anhydride (HFBA) | Carbamate (N-H) | N-heptafluorobutyryl carbamate | Enhances detectability for GC-ECD due to the introduction of a polyfluorinated group. researchgate.net |
Combined Derivatization for Comprehensive Analysis
For a multifunctional compound like this compound, a two-step derivatization approach is often the most robust and effective method for GC-MS analysis. nih.gov This ensures that all reactive sites are modified, yielding a single, stable, and volatile product.
The most common and logical sequence is methoximation followed by silylation. youtube.comnih.gov
Step 1: Methoximation. The sample is first reacted with methoxyamine hydrochloride in a solvent like pyridine. youtube.com This reaction specifically targets the ketone group, converting it to a stable methoxime and preventing enol formation in the subsequent heating step. nih.gov
Step 2: Silylation. After the methoximation is complete, a silylating reagent such as MSTFA is added. youtube.com This second step targets the remaining active hydrogen on the carbamate nitrogen, converting it into a TMS derivative.
This combined approach ensures that both polar, reactive functional groups are masked, leading to a derivative with excellent properties for GC-MS analysis, characterized by improved volatility, thermal stability, and chromatographic behavior. nih.gov
| Step | Strategy | Reagent | Purpose |
|---|---|---|---|
| 1 | Methoximation | Methoxyamine hydrochloride | Stabilizes the ketone group by converting it to an oxime, preventing isomerization. youtube.com |
| 2 | Silylation | MSTFA or MTBSTFA | Replaces the active hydrogen on the carbamate nitrogen with a silyl (B83357) group to increase volatility. youtube.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of carbamates. mdpi.comrsc.org For tert-Butyl methyl(3-oxobutyl)carbamate, DFT studies would reveal the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds.
The electronic structure of carbamates is significantly influenced by the resonance of the nitrogen lone pair with the carbonyl group, creating a delocalized π-system across the O=C-N moiety. nih.gov This resonance imparts a partial double-bond character to the C-N bond, which is a key feature of the carbamate (B1207046) group. nih.govnih.gov Computational methods can quantify this effect by analyzing bond lengths, bond orders, and atomic charges. For instance, the C-N bond in this compound would be predicted to be shorter and more rigid than a typical single C-N bond. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the carbamate group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbon, making it susceptible to nucleophilic attack. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. mdpi.com
Table 1: Predicted Electronic Properties from Quantum Chemical Studies
| Property | Predicted Characteristic for this compound |
| C-N Bond Character | Partial double bond due to resonance |
| HOMO Localization | Primarily on the nitrogen and oxygen atoms of the carbamate |
| LUMO Localization | Primarily on the carbonyl carbon of the carbamate |
| Key Reactive Sites | Nitrogen (nucleophilic), Carbonyl Carbon (electrophilic) |
Conformational Analysis and Rotameric Equilibria
The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies. Conformational analysis using computational methods can identify the most stable rotamers and the energy barriers between them. researchgate.netnih.gov
A primary focus of such studies on carbamates is the rotational barrier around the C-N bond, which leads to syn and anti conformations. acs.org Due to the partial double-bond character, this rotation is restricted, and the two conformers can be distinct species at room temperature. nih.gov The relative stability of the syn and anti rotamers is influenced by steric hindrance and electronic effects of the substituents. acs.org For this compound, the bulky tert-butyl group and the methyl group on the nitrogen will significantly influence the rotational energy landscape.
Computational exploration of the potential energy surface (PES) would map the energy as a function of the dihedral angles of the rotatable bonds. nih.govnih.gov This mapping allows for the identification of all low-energy conformers and the transition states that connect them. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's average properties and reactivity. nih.gov
Table 2: Key Rotatable Bonds and Expected Conformational Features
| Rotatable Bond | Description | Expected Influence on Conformation |
| O=C-N-CH3 | Carbamate C-N bond | High rotational barrier, distinct syn and anti rotamers |
| N-CH2-CH2-C=O | Butyl chain single bonds | Multiple low-energy conformers due to flexibility |
| O-C(CH3)3 | Tert-butyl group rotation | Steric hindrance influencing overall shape |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the pathways, intermediates, and transition states that are often difficult to observe experimentally. mdpi.com
Transition State Theory (TST) is a fundamental concept used in conjunction with computational methods to understand and predict reaction rates. wikipedia.org By locating the transition state structure on the potential energy surface, which corresponds to the maximum energy point along the reaction coordinate, the activation energy of the reaction can be calculated. wikipedia.org For reactions involving this compound, such as its synthesis or hydrolysis, TST would be applied to determine the rate-limiting steps and to understand how catalysts might lower the activation barriers. mdpi.com
For example, in the formation of the carbamate from an amine and a carbonyl compound, computational studies can model the nucleophilic attack of the nitrogen on the carbonyl carbon, identifying the transition state and any intermediates, such as a zwitterion. colab.wsresearchgate.net The calculated activation energies can then be used in the Eyring equation to estimate the reaction rate constants. wikipedia.org
Mapping the energetic landscape of a reaction involves calculating the energies of reactants, products, intermediates, and transition states. nih.gov For a molecule like this compound, this would be particularly insightful for understanding its stability and reactivity. For instance, the energetic landscape for the thermal decomposition of the tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis, has been computationally studied for related molecules. researchgate.net Such studies typically reveal a multi-step process involving the formation of a carbamic acid intermediate followed by decarboxylation. researchgate.net
A detailed potential energy surface would illustrate the reaction pathways, including any alternative routes and the energy barriers associated with each step. This allows for a comprehensive understanding of the reaction kinetics and thermodynamics. nih.gov
Intermolecular Interactions and Hydrogen Bonding Analysis
The functional groups in this compound, namely the carbonyl groups and the carbamate nitrogen, can participate in intermolecular interactions, particularly hydrogen bonding. jchemrev.comjchemrev.com The carbonyl oxygen of both the carbamate and the ketone can act as a hydrogen bond acceptor, while in the presence of suitable donors, these interactions can influence the physical properties and reactivity of the compound.
Computational methods can be used to model these interactions and quantify their strength. researchgate.netlongdom.org By studying dimers or larger clusters of the molecule, or its interaction with solvent molecules, the geometry and energy of the hydrogen bonds can be determined. researchgate.net Techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further characterize these interactions, providing insights into their covalent and electrostatic nature. researchgate.net The ability to form hydrogen bonds is crucial for understanding the behavior of this molecule in biological systems or as a potential drug candidate. nih.gov
Table 3: Potential Hydrogen Bonding Interactions
| H-Bond Donor | H-Bond Acceptor in this compound |
| Water, Alcohols | Carbamate Carbonyl Oxygen, Ketone Carbonyl Oxygen |
| Amines | Carbamate Carbonyl Oxygen, Ketone Carbonyl Oxygen |
Molecular Modeling for Design of Derivatives
Molecular modeling plays a crucial role in the rational design of new molecules with desired properties. digitellinc.comacs.org Starting from the structure of this compound, computational tools can be used to design derivatives with modified activity, stability, or other characteristics.
For instance, if this molecule were a lead compound in a drug discovery project, molecular docking simulations could be used to predict how it and its derivatives bind to a target protein. nih.gov By systematically modifying the substituents, for example, by replacing the methyl group or altering the butyl chain, the binding affinity and selectivity can be optimized. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors (calculated computationally) with biological activity, can also be developed to guide the design of more potent derivatives. mdpi.com These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. digitellinc.com
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry
Currently, there is a lack of publicly available research detailing the established synthetic routes for tert-Butyl methyl(3-oxobutyl)carbamate. The development of novel and sustainable synthetic methodologies would be a primary and crucial area for future research. Investigations could focus on environmentally benign reagents, solvent-free conditions, and catalytic processes to improve efficiency and reduce waste. Exploring enzymatic or chemo-enzymatic routes could also offer a greener alternative to traditional organic synthesis methods. A comparative analysis of potential synthetic strategies is needed to establish the most viable options for large-scale production.
Table 1: Potential Areas of Investigation for Sustainable Synthesis
| Research Area | Focus | Potential Benefits |
| Green Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact and improved safety. |
| Catalysis | Development of reusable catalysts (e.g., solid-supported catalysts, organocatalysts) to replace stoichiometric reagents. | Increased atom economy, easier purification, and reduced waste. |
| Flow Chemistry | Implementation of continuous flow processes for synthesis. | Enhanced safety, better process control, and potential for higher yields. |
| Bio-catalysis | Utilization of enzymes to catalyze key reaction steps. | High selectivity, mild reaction conditions, and reduced byproducts. |
Expanded Applications in Advanced Organic Synthesis
The bifunctional nature of this compound, possessing both a protected amine and a ketone moiety, suggests its potential as a versatile building block in organic synthesis. However, specific applications in the synthesis of complex molecules are not documented in the current body of scientific literature. Future research should aim to explore its utility in various synthetic transformations. For instance, the ketone functionality could be a handle for aldol (B89426) reactions, Wittig reactions, or reductive aminations, while the protected amine allows for its incorporation into peptide or peptidomimetic structures.
Development of New Derivatization and Analytical Methods
To support future research and potential applications, the development of robust analytical methods for the detection and quantification of this compound is essential. This would include the establishment of chromatographic techniques (e.g., HPLC, GC) and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) for its characterization. Furthermore, the exploration of derivatization strategies for the ketone or the carbamate (B1207046) group could facilitate its detection at trace levels and enable its use in various analytical and bioanalytical assays.
Table 2: Potential Analytical and Derivatization Methods for Future Study
| Method | Purpose | Potential Research Direction |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Method development using various stationary and mobile phases. |
| Gas Chromatography (GC) | Analysis of volatile derivatives | Derivatization to increase volatility and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed 1H and 13C NMR spectral analysis and assignment. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | High-resolution mass spectrometry for accurate mass determination. |
| Derivatization Reagents | Enhanced detection and functional group analysis | Exploration of reagents targeting the ketone and carbamate moieties. |
Deeper Theoretical Insights into Reactivity and Selectivity
Computational chemistry could provide valuable theoretical insights into the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its reactivity in various chemical transformations, and understand the stereochemical outcomes of potential reactions. Such theoretical studies would be instrumental in guiding experimental design and accelerating the discovery of new applications for this compound. Understanding the conformational preferences and the influence of the N-methyl and tert-butyl groups on the reactivity of the ketone would be a key area of investigation.
Q & A
Q. What are the key synthetic strategies for tert-butyl methyl(3-oxobutyl)carbamate, and how are intermediates purified?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and carbamate protection. For example:
- Step 1 : Reaction of tert-butyl carbamate derivatives with halogenated pyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) in THF/NaHCO₃ to form intermediates, followed by column chromatography purification .
- Step 2 : Reduction of nitro groups using Fe/NH₄Cl in ethanol, with subsequent purification via column chromatography .
- Critical Note : Solvent choice (e.g., THF vs. DMAc) and base selection (NaHCO₃ vs. DIEA) influence reaction efficiency .
Q. How can researchers characterize this compound and its intermediates?
- Mass Spectrometry (MS) : ESI+ is commonly used to confirm molecular weights (e.g., m/z 386 [M+H]+ for intermediates) .
- Chromatography : Column chromatography (silica gel, EtOAc/hexane gradients) ensures purity, while TLC monitors reaction progress .
- NMR : ¹H/¹³C NMR verifies structural integrity, particularly for carbamate protection and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in tert-butyl carbamate coupling steps?
- Catalyst Screening : Transition metal catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency in halogenated pyrimidine reactions .
- Temperature Control : Reflux in ethanol or THF at 65–100°C enhances nitro reduction or cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., NMP) facilitate high-temperature cyclization without decomposition .
Q. How should researchers resolve contradictions in mechanistic pathways for tert-butyl carbamate reactivity?
- Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in reduction steps (e.g., Fe-mediated nitro-to-amine conversion) .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to distinguish between SN1/SN2 mechanisms in substitution reactions .
- Computational Modeling : DFT calculations predict transition states for carbamate formation or ring-closing steps .
Q. What methodologies assess the stability of this compound under varying conditions?
- Thermal Stability : Heat samples in NMP (100°C for 5 hours) to study degradation products via LC-MS .
- Hydrolytic Stability : Expose the compound to acidic/basic buffers (pH 1–14) and analyze hydrolyzed fragments .
- Solid-State Analysis : X-ray crystallography of derivatives reveals hydrogen-bonding networks influencing shelf life .
Q. Which advanced analytical techniques validate tert-butyl carbamate intermediates beyond NMR/MS?
- X-ray Diffraction : Resolve stereochemical ambiguities in cyclohexyl or pyranyl intermediates .
- IR Spectroscopy : Identify carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm carbamate integrity .
- HPLC-PDA : Quantify enantiomeric excess in chiral intermediates (e.g., tert-butyl ((1S,4S)-derivatives) .
Methodological Challenges and Solutions
Q. How can researchers mitigate unwanted byproducts during tert-butyl carbamate synthesis?
- Byproduct Trapping : Add scavengers (e.g., molecular sieves) to absorb water in Boc-protection steps .
- Stepwise Quenching : Adjust pH gradually (e.g., pH 5 → 10) during workup to isolate amines from carbamates .
- Alternative Protecting Groups : Compare Boc with Cbz or Fmoc groups to minimize side reactions in sensitive intermediates .
Q. What green chemistry approaches apply to tert-butyl carbamate synthesis?
- Biocatalysis : Lipases or esterases catalyze enantioselective carbamate formation, reducing metal catalyst waste .
- Solvent Recycling : Recover THF/EtOAc via distillation to minimize environmental impact .
- Microwave Assistance : Accelerate cyclization steps (e.g., 2-hour vs. 12-hour reactions) to improve energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
